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molecular formula C22H22FN3O2S B8338395 4-[3-Fluoro-5-[[4-(2-methyl-1H-imidazol-1-yl)phenyl]thio]phenyl]tetrahydro-2H-pyran-4-carboxamide

4-[3-Fluoro-5-[[4-(2-methyl-1H-imidazol-1-yl)phenyl]thio]phenyl]tetrahydro-2H-pyran-4-carboxamide

Cat. No. B8338395
M. Wt: 411.5 g/mol
InChI Key: NPACJMNKWJSIJU-UHFFFAOYSA-N
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Patent
US06063928

Procedure details

To a solution of 4-cyano-4-[5-fluoro-3-[4-(2-methylimidazol-1-yl)phenylthio]phenyl]-3,4,5,6-tetrahydro-2H-pyran (Example 25, 1.71 g, 4.36 mmol) in tert-butanol (20 ml) was added powdered potassium hydroxide (85%, 860 mg, 13 mmol). The resulting mixture was heated at reflux temperature for 4 h, cooled and concentrated in vacuo . Water (50 ml) was added and the precipitates were collected by filtration and washed with 50 ml of ethyl acetate. After drying in vacuo, 560 mg (31%) of the titled compound was obtained as a yellow powder.
Name
4-cyano-4-[5-fluoro-3-[4-(2-methylimidazol-1-yl)phenylthio]phenyl]-3,4,5,6-tetrahydro-2H-pyran
Quantity
1.71 g
Type
reactant
Reaction Step One
Quantity
860 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
31%

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1([C:9]2[CH:14]=[C:13]([F:15])[CH:12]=[C:11]([S:16][C:17]3[CH:22]=[CH:21][C:20]([N:23]4[CH:27]=[CH:26][N:25]=[C:24]4[CH3:28])=[CH:19][CH:18]=3)[CH:10]=2)[CH2:8][CH2:7][O:6][CH2:5][CH2:4]1)#[N:2].[OH-:29].[K+]>C(O)(C)(C)C>[F:15][C:13]1[CH:12]=[C:11]([S:16][C:17]2[CH:22]=[CH:21][C:20]([N:23]3[CH:27]=[CH:26][N:25]=[C:24]3[CH3:28])=[CH:19][CH:18]=2)[CH:10]=[C:9]([C:3]2([C:1]([NH2:2])=[O:29])[CH2:8][CH2:7][O:6][CH2:5][CH2:4]2)[CH:14]=1 |f:1.2|

Inputs

Step One
Name
4-cyano-4-[5-fluoro-3-[4-(2-methylimidazol-1-yl)phenylthio]phenyl]-3,4,5,6-tetrahydro-2H-pyran
Quantity
1.71 g
Type
reactant
Smiles
C(#N)C1(CCOCC1)C1=CC(=CC(=C1)F)SC1=CC=C(C=C1)N1C(=NC=C1)C
Name
Quantity
860 mg
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)(C)(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature for 4 h
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
ADDITION
Type
ADDITION
Details
Water (50 ml) was added
FILTRATION
Type
FILTRATION
Details
the precipitates were collected by filtration
WASH
Type
WASH
Details
washed with 50 ml of ethyl acetate
CUSTOM
Type
CUSTOM
Details
After drying in vacuo

Outcomes

Product
Name
Type
product
Smiles
FC=1C=C(C=C(C1)C1(CCOCC1)C(=O)N)SC1=CC=C(C=C1)N1C(=NC=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 560 mg
YIELD: PERCENTYIELD 31%
YIELD: CALCULATEDPERCENTYIELD 31.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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